![molecular formula C15H24N4O2S B2720225 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1323566-22-8](/img/structure/B2720225.png)
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Mécanisme D'action
Target of Action
The primary targets of the compound “2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide” are currently unknown. The compound is a derivative of 5-methyl-1,3,4-thiadiazol , which is known to have various biological activities . .
Mode of Action
Given its structural similarity to 5-methyl-1,3,4-thiadiazol , it may interact with biological targets in a similar manner.
Biochemical Pathways
As a derivative of 5-methyl-1,3,4-thiadiazol , it may influence similar pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the acetamide group or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide: Lacks the tetrahydrofuran ring.
N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the thiadiazole and piperidine rings.
Uniqueness
The presence of the thiadiazole, piperidine, and tetrahydrofuran rings in a single molecule makes 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-11-17-18-15(22-11)12-4-6-19(7-5-12)10-14(20)16-9-13-3-2-8-21-13/h12-13H,2-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIQCZFFNHBDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2720144.png)
![3-Methyl-1-[2-(1-methyl-1h-imidazol-4-yl)ethyl]thiourea](/img/structure/B2720145.png)
![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)
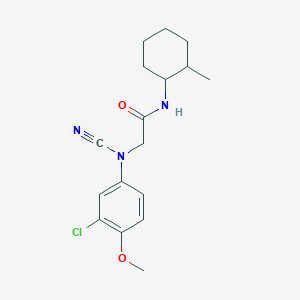
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2720149.png)
![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2720150.png)
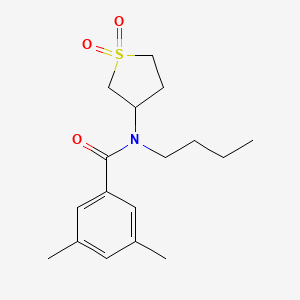
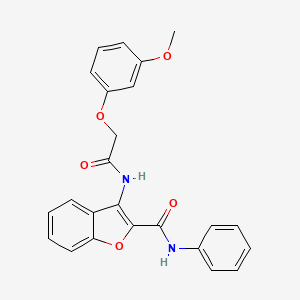
![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)
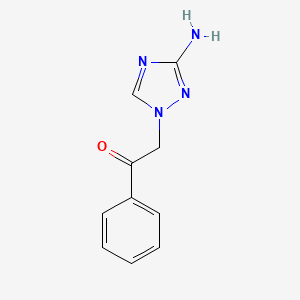
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
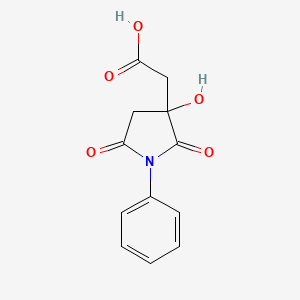
![N-(4-fluorophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2720162.png)
